molecular formula C10H15N3O B1467588 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1864126-92-0

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467588
CAS RN: 1864126-92-0
M. Wt: 193.25 g/mol
InChI Key: VFZHBFDXYGJYTA-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (CMTC) is an organic compound that is used in a variety of scientific and industrial applications. CMTC is a versatile compound that is used in the synthesis of various compounds, including pharmaceuticals and other organic compounds. It is also used in a variety of laboratory experiments, including biochemical and physiological studies. In

Scientific Research Applications

Renewable High-Density Fuel Synthesis

This compound has been utilized in the synthesis of renewable high-density fuels. The process involves the conversion of biomass-derived vanillin and cyclopentanone into multi-cyclic hydrocarbons like 1,3-bis(cyclohexylmethyl)cyclopentane. These hydrocarbons exhibit high densities and volumetric heating values, making them suitable for enhancing the range and efficiency of aircraft without increasing the volume of the oil tank .

Protein Engineering

In protein engineering, derivatives of 1-(cyclohexylmethyl)triazole-4-carbaldehyde are used for site-specific modification of peptides and proteins. This is crucial for the development of pharmaceutical conjugates, bioimaging, medical diagnostics reagents, and protein-based materials. The modification process is gentle and efficient, allowing for the attachment of functional molecules such as fluorophores, biotin, and polyethylene glycol .

Medicinal Chemistry

The triazole-4-carbaldehyde moiety serves as an intermediate in the synthesis of various pharmacologically active compounds. It has been involved in the creation of anticancer, antifungal, antituberculosis, anti-inflammatory, and antidiabetic agents. Additionally, it plays a role in the development of bioimaging agents, highlighting its versatility in drug discovery and diagnostic applications .

Materials Science

In the realm of materials science, the compound’s derivatives are valuable for their potential in discovering novel applications. They can be used to modify the N-terminus of proteins, which is an accessible site for chemical modification. This modification does not typically affect the inherent function of proteins, which is advantageous for creating new protein-based materials .

Environmental Science

While specific applications in environmental science are not directly cited, the compound’s role in the synthesis of renewable fuels suggests a potential impact on environmental sustainability. By providing alternatives to fossil fuels, the compound contributes to the development of greener energy solutions .

Analytical Chemistry

The compound’s derivatives are used in analytical chemistry for protein modification, which can aid in the detection and quantification of proteins in complex biological samples. This has implications for both research and clinical diagnostics, where precise protein analysis is essential .

properties

IUPAC Name

1-(cyclohexylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZHBFDXYGJYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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